3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H24F3NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Improved Selectivity in Chemical Reactions
- A study by Bodanszky and Bodanszky (2009) explored improving the selectivity in the removal of tert-butyloxycarbonyl groups, a process relevant to the field of peptide synthesis. Their research found that diluting trifluoroacetic acid with phenols enhanced selectivity and suppressed unwanted side reactions, relevant for intermediates with similar protective groups (Bodanszky & Bodanszky, 2009).
Synthesis of Piperidine Derivatives
- Acharya and Clive (2010) developed a method for the synthesis of piperidine derivatives from serine and acetylenes, demonstrating a route to create a range of amines with a substituted piperidine unit. This method is significant for the synthesis of compounds with piperidine structures (Acharya & Clive, 2010).
Advancements in Ester Synthesis
- Bartoli et al. (2007) investigated the reaction of carboxylic acids with dialkyl dicarbonates in the presence of weak Lewis acids. Their findings enable a clean synthesis of both carboxylic anhydrides and esters, particularly relevant for the synthesis of ester compounds like the tert-butyl ester (Bartoli et al., 2007).
Role in Asymmetric Synthesis
- Xue et al. (2002) described the asymmetric syntheses of piperidinecarboxylic acid derivatives, emphasizing the creation of enantiomerically pure compounds. This work is relevant for the stereoselective synthesis of similar compounds (Xue et al., 2002).
Development of Insecticidal Compounds
- Nakagawa et al. (1987) explored the synthesis of esters from tricycloalkanecarboxylic acids for insecticidal applications. Their research on the esterification process and its impact on insecticidal activity can be relevant to similar chemical structures (Nakagawa et al., 1987).
properties
IUPAC Name |
tert-butyl 3-[4-acetyl-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-12(24)13-7-8-16(15(10-13)19(20,21)22)26-14-6-5-9-23(11-14)17(25)27-18(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPRVMSITOZISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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